molecular formula C14H10ClN3O2 B2656326 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile CAS No. 762250-78-2

2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile

Cat. No.: B2656326
CAS No.: 762250-78-2
M. Wt: 287.7
InChI Key: DFRGSFKVQQQSIJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile (CAS 762250-78-2) is a high-purity chemical compound with the molecular formula C₁₄H₁₀ClN₃O₂ and a molecular weight of 287.70 g/mol . This benzonitrile derivative is characterized by its distinct molecular structure, which integrates multiple functional groups, making it a valuable scaffold in chemical and pharmaceutical research . This compound is part of a class of nitrobenzonitrile derivatives that have demonstrated significant biological activity in scientific studies. Research on structurally related molecules, such as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has revealed a promising mechanism of action as an inhibitor of picornavirus replication . These related compounds do not directly inactivate the virus but have been shown to inhibit a critical early event in the viral life cycle, specifically by blocking the synthesis of viral RNA after the uncoating phase . This suggests that this compound may serve as a crucial intermediate or lead compound in the discovery and development of novel antiviral agents, providing a valuable tool for probing virological pathways . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use the compound only in a well-ventilated area . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16/h1-7,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRGSFKVQQQSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile typically involves the reaction of 4-chlorobenzylamine with 5-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Chlorobenzyl)amino]-5-aminobenzonitrile, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has demonstrated that 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile exhibits potent anticancer properties. Studies indicate that it induces apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism of action involves the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Properties : The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against fungal strains suggests potential applications in treating infections.

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized to create more complex molecules. Its ability to undergo various chemical reactions—such as reduction, substitution, and oxidation—makes it valuable in the development of new pharmaceuticals and agrochemicals.

Biological Research

The compound's unique structure allows it to interact with biological targets, which can be exploited for drug discovery. Studies have focused on its potential as a pharmacophore in developing new therapeutic agents targeting specific diseases.

Case Study 1: Anticancer Efficacy

A comparative study assessed the anticancer efficacy of this compound across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Caspase activation
A54925Caspase activation

The results indicate selective cytotoxicity towards specific cancer types, highlighting the compound's potential for targeted cancer therapies.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial<10 µg/mL
Escherichia coliAntibacterial<15 µg/mL
Candida albicansAntifungal<20 µg/mL

These findings suggest that the compound could be further developed into an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile with key analogs, focusing on substituents, molecular properties, and known activities:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties/Activities
This compound 4-Cl-benzylamino C₁₄H₁₀ClN₃O₂ 287.706 762250-78-2 High purity (95%); storage at +4°C
2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile 2-Cl-benzylamino C₁₄H₁₀ClN₃O₂ 287.706 763098-40-4 Structural isomer; similar storage
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile 4-OCH₃-benzylamino C₁₅H₁₃N₃O₃ 283.287 N/A Reduced electronegativity vs. Cl analog
2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile 4-F-benzylamino C₁₄H₁₀FN₃O₂ 271.251 N/A Smaller substituent; higher solubility?
2-[(3,4-Dichlorophenoxy)]-5-nitrobenzonitrile 3,4-Cl₂-phenoxy C₁₃H₆Cl₂N₂O₃ 309.10 N/A Antiviral activity (picornaviruses)
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile 4-OCH₃-phenylamino C₁₄H₁₁N₃O₃ 269.26 85020-89-9 Irritant hazard class

Key Structural and Functional Insights:

The 3,4-dichlorophenoxy analog (DNB) exhibits broad-spectrum antiviral activity against picornaviruses, suggesting that chloro-substituted aromatic groups paired with nitrobenzonitrile scaffolds are promising for antiviral drug design .

Synthetic and Analytical Considerations: Single-crystal X-ray diffraction (as used for the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino) benzoate in ) could resolve the exact conformation of the target compound, particularly the orientation of the nitro and chlorobenzyl groups . Alkylation reactions involving 4-chlorobenzyl halides (e.g., benzyl bromide in acetonitrile, as in ) are likely synthetic routes for these compounds .

Comparative Stability and Storage :

  • All analogs listed in share a 95% purity and +4°C storage requirement, indicating similar stability profiles despite substituent variations .

Biological Activity

2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile, a compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10ClN3O2\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}_2

This structure features a nitro group, an amine group, and a chlorobenzyl moiety, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of nitrobenzonitrile compounds exhibit significant antimicrobial activity. A study on similar compounds showed that they could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group is often associated with enhanced antimicrobial efficacy due to its ability to disrupt bacterial cellular processes.

Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, preliminary screening revealed that certain derivatives could induce apoptosis in HeLa cells with IC50 values ranging from 10 to 30 μM . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds with similar structures have been reported to exhibit dual inhibition of COX-1 and COX-2 with varying degrees of selectivity .

Interaction with Biological Targets

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Electrophilic Attack : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with nucleophiles such as proteins and DNA.
  • Hydrogen Bonding : The amine group may form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
  • ROS Generation : The compound's ability to induce oxidative stress contributes to its cytotoxic effects on cancer cells.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of various nitro-substituted benzonitriles, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells in vitro. The study reported an IC50 value of approximately 15 μM against the MCF-7 breast cancer cell line .

CompoundCell LineIC50 (μM)
This compoundMCF-715
Similar Compound AHeLa20
Similar Compound BA54925

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile while minimizing byproducts?

  • Methodological Answer : Use stepwise benzylation of 5-nitroanthranilonitrile with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC and optimize stoichiometry to reduce intermediates like 4-chlorobenzyl 2-((4-chlorobenzyl)amino) benzoate, a common byproduct identified via X-ray crystallography . Solvent choice (e.g., dichloromethane vs. benzene) and reaction time (1–12 hours) significantly impact selectivity .

Q. How can the compound be purified effectively after synthesis?

  • Methodological Answer : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to separate unreacted precursors. Recrystallization from acetonitrile or ethanol yields high-purity crystals. For persistent impurities, anti-solvent precipitation (e.g., adding water to DCM extracts) followed by filtration is effective .

Q. What analytical techniques are recommended for initial structural characterization?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm amine linkage (δ 6.5–7.5 ppm for aromatic protons) and nitrile/amino groups.
  • FTIR : Verify nitrile stretch (~2220 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.05) .

Q. What solvents are suitable for solubility and reaction optimization?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). For nucleophilic substitutions, DMF enhances reactivity due to its high polarity, while DCM is preferred for low-temperature reactions (0–20°C) to control side reactions .

Advanced Research Questions

Q. How can byproducts from the synthesis be identified and structurally resolved?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with a Mo Kα source (Bruker Apex-II diffractometer) for unambiguous structural determination. Refinement with SHELXL (R1 < 0.11, GooF ~0.9) validates bond distances and angles . For amorphous byproducts, employ LC-MS/MS with collision-induced dissociation (CID) to fragment ions and match with predicted m/z values .

Q. What computational methods can predict electronic properties relevant to bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) can rationalize anti-inflammatory activity observed in anthranilic acid derivatives .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize derivatives with substitutions on the benzyl (e.g., fluoro, methyl groups) or nitro positions. Evaluate bioactivity (e.g., COX-2 inhibition via ELISA) and correlate with electronic (Hammett σ constants) or steric parameters (Taft Es values). Use QSAR models to predict optimal substituents .

Q. What strategies assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC-UV (λ = 254 nm) and identify degradation products using high-resolution MS. Nitro group reduction to amine is a common degradation pathway .

Q. How can novel derivatives be synthesized for material science applications?

  • Methodological Answer : Introduce π-conjugated moieties (e.g., pyridine, thiophene) via Suzuki-Miyaura coupling to the benzyl group. For agrochemical potential, synthesize azo derivatives (e.g., 2-[(4-chlorophenyl)azo]-5-nitrobenzonitrile) using diazotization and coupling reactions .

Q. What mechanistic studies elucidate its anti-inflammatory or antimicrobial activity?

  • Methodological Answer : Use rat liver microsomes for in vitro metabolism studies to identify phase I/II metabolites. For antimicrobial assays, test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination). Mechanistic insights can be gained via transcriptomics (RNA-seq) to identify gene expression changes .

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